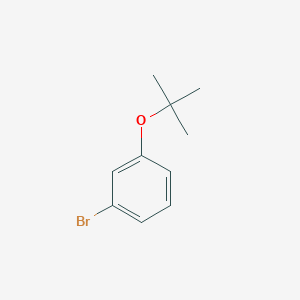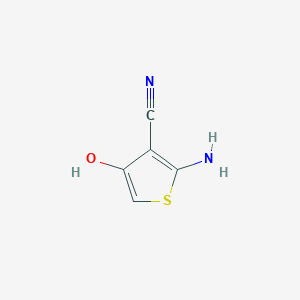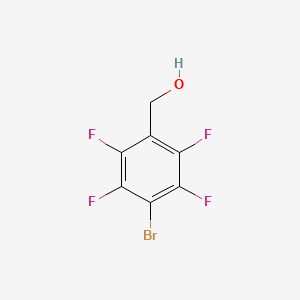
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol
Descripción general
Descripción
(4-Bromo-2,3,5,6-tetrafluorophenyl)methanol is a useful research compound. Its molecular formula is C7H3BrF4O and its molecular weight is 259 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
- The compound (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol has been utilized in studies related to crystal structure and theoretical calculations. For instance, a related compound, 1-(4-trifluoromethyl-2,3,5,6-tetrafluorophenyl)-3-benzylimidazolium bromide, crystallized from methanol, demonstrated interesting anion-π and C-H⋯Br- interactions. These interactions were investigated using Density Functional Theory (DFT) calculations, providing insights into the molecular interactions and structural properties of such compounds (Saunders & Thomas, 2017).
Synthesis and Organic Chemistry
- The compound has significant relevance in the field of organic synthesis. For example, research on the bromination of certain ketones in methanol revealed methodologies for introducing bromine atoms into specific positions on aromatic compounds, which is crucial for synthesizing various organic molecules (Shirinian et al., 2012).
- Another study focused on the total synthesis of a biologically active natural product starting from a compound similar to this compound. This research highlights the compound's potential as a building block in the synthesis of complex natural products and bioactive molecules (Akbaba et al., 2010).
Photophysical Properties
- The compound and its derivatives have been studied for their photophysical properties. For instance, related fluorophenyl benzoxazoles show unique absorption and emission characteristics in different solvents like methanol, which is important for applications in fluorescence and materials science (Tanaka & Komiya, 2002).
Crystallographic Studies
- Crystallographic studies involving compounds like this compound have provided insights into molecular interactions such as hydrogen bonding and halogen bonding. These studies are essential for understanding the molecular architecture and designing new materials with specific properties (Althagbi et al., 2018).
Bromination Techniques
- The compound plays a role in the development of bromination techniques. Research on the bromination of specific compounds in methanol has led to the discovery of efficient methods for introducing bromine into molecules, a key step in many synthetic pathways (Brooke & Mawson, 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
(4-bromo-2,3,5,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h13H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKYTKGBSRIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)Br)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546336 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75865-45-1 | |
| Record name | (4-Bromo-2,3,5,6-tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
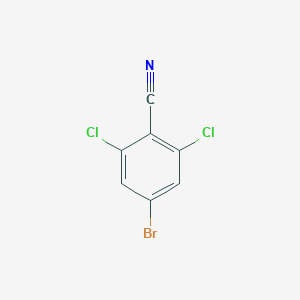

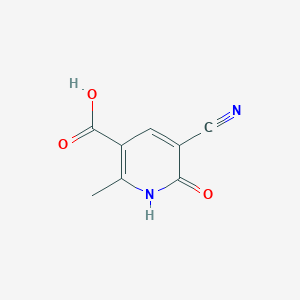
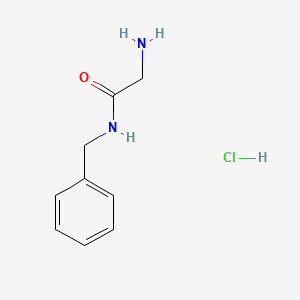

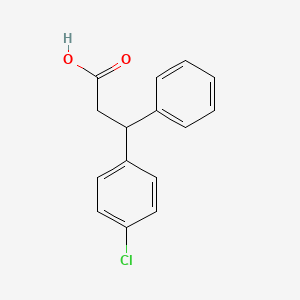
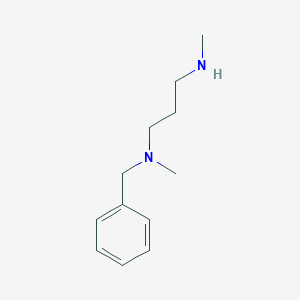

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)
